molecular formula C7H8F3NO2 B13660955 2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- CAS No. 138610-12-5

2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-

Cat. No.: B13660955
CAS No.: 138610-12-5
M. Wt: 195.14 g/mol
InChI Key: ZGZFEVLERGWXOL-UHFFFAOYSA-N
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Description

3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and amino groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione typically involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride. This reaction generates the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the electrophilic species.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
  • 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene

Uniqueness

Compared to similar compounds, 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione stands out due to its specific combination of trifluoromethyl and amino groups, which impart unique reactivity and stability. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .

Properties

CAS No.

138610-12-5

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one

InChI

InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3

InChI Key

ZGZFEVLERGWXOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=N)C(F)(F)F)O

Origin of Product

United States

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